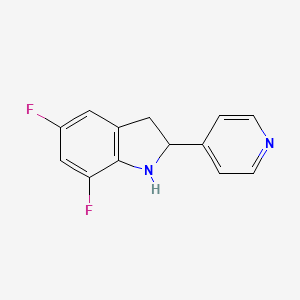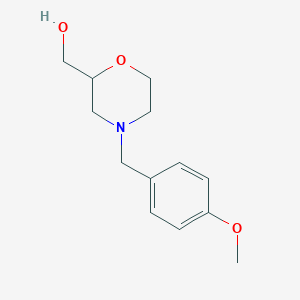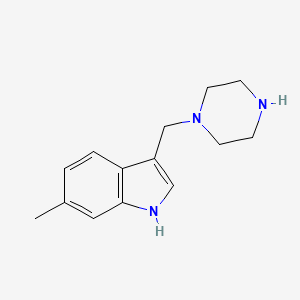
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a piperidinyl vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine can be achieved through various methods. One common approach involves the condensation of purine derivatives with piperidinyl vinyl compounds under microwave irradiation. This method provides high yields and is efficient in terms of reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis. This method is favored due to its efficiency and the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized purine derivatives, reduced purine compounds, and substituted purine analogs .
Scientific Research Applications
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for RNA visualization.
Medicine: Explored for its anticancer and antimalarial activities.
Industry: Utilized in the development of fluorescent sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of (E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine involves its interaction with specific molecular targets. It has been shown to bind to nucleic acids, thereby affecting their function. This binding can disrupt the normal processes of cell division and replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes: These compounds share a similar vinyl group but differ in the heterocyclic core.
Pyrrolopyrimidine compounds: These compounds are also heterocyclic and have been studied for their kinase inhibitory activities.
Uniqueness
(E)-6-(2-(Piperidin-1-yl)vinyl)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activity set it apart from other similar compounds .
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
6-[(E)-2-piperidin-1-ylethenyl]-7H-purine |
InChI |
InChI=1S/C12H15N5/c1-2-5-17(6-3-1)7-4-10-11-12(15-8-13-10)16-9-14-11/h4,7-9H,1-3,5-6H2,(H,13,14,15,16)/b7-4+ |
InChI Key |
VBNOURJTBBFPAN-QPJJXVBHSA-N |
Isomeric SMILES |
C1CCN(CC1)/C=C/C2=C3C(=NC=N2)N=CN3 |
Canonical SMILES |
C1CCN(CC1)C=CC2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)
![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)





![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)


